5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine
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Overview
Description
5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is a complex organic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine typically involves multi-component reactions. One common method involves the reaction of an aldehyde, malononitrile, hydrazine, and 4,4-dimethyl-3-oxopentanenitrile. This one-pot reaction is regio- and chemoselective, producing the desired pyrazolopyrimidine derivative .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of multi-component reactions and regioselective synthesis can be scaled up for industrial applications, ensuring high yield and purity.
Chemical Reactions Analysis
Types of Reactions
5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. It may inhibit certain enzymes or interfere with specific signaling pathways, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation .
Comparison with Similar Compounds
Similar Compounds
- 7-tert-Butyl-2,4-dichloro-5,6,7,8-tetrahydrobenzothieno[2,3-d]pyrimidine
- Methyl 4-((3,5-di-tert-butyl-4-oxocyclohexa-2,5-dien-1-ylidene)methyl)benzoate
Uniqueness
5-Tert-butyl-7-[(4-chlorobenzyl)sulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine is unique due to its specific structural features, such as the presence of a tert-butyl group and a chlorobenzylsulfanyl group. These features contribute to its distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C24H24ClN3S |
---|---|
Molecular Weight |
422.0 g/mol |
IUPAC Name |
5-tert-butyl-7-[(4-chlorophenyl)methylsulfanyl]-2-methyl-3-phenylpyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C24H24ClN3S/c1-16-22(18-8-6-5-7-9-18)23-26-20(24(2,3)4)14-21(28(23)27-16)29-15-17-10-12-19(25)13-11-17/h5-14H,15H2,1-4H3 |
InChI Key |
XBOQEWADVSRUDP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)(C)C)SCC4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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